molecular formula C8H12S B13623821 (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol CAS No. 632325-23-6

(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol

Cat. No.: B13623821
CAS No.: 632325-23-6
M. Wt: 140.25 g/mol
InChI Key: GSHBELPFKVPNBJ-UHFFFAOYSA-N
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Description

(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol is a chemical compound with the molecular formula C8H12S. It is a derivative of norbornene, featuring a thiol group (-SH) attached to the methylene bridge of the bicyclic structure. This compound is known for its unique reactivity and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Functionalization: The norbornene is functionalized by introducing a thiol group. This can be achieved through a series of reactions, including halogenation followed by nucleophilic substitution with a thiol reagent.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments are employed.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Sulfides (R-S-R).

    Substitution: Various substituted norbornene derivatives.

Scientific Research Applications

(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol involves its reactivity with various molecular targets:

    Thiol Group: The thiol group can form covalent bonds with electrophiles, leading to the formation of new compounds.

    Pathways: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar bicyclic structure but with a triethoxysilane group instead of a thiol group.

    Norbornene: The parent hydrocarbon without any functional groups.

Uniqueness

(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and applications compared to its analogs.

Properties

CAS No.

632325-23-6

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylmethanethiol

InChI

InChI=1S/C8H12S/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2

InChI Key

GSHBELPFKVPNBJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CS

Origin of Product

United States

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